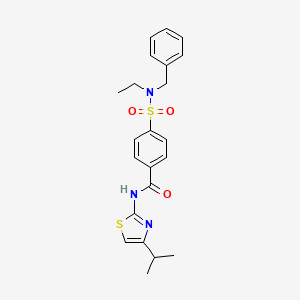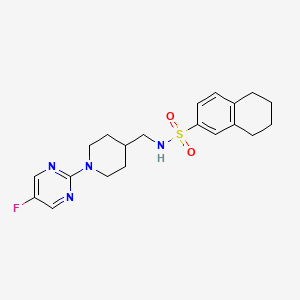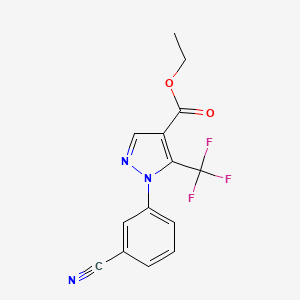
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of thiazole, a nitrogen heterocycle with flexible substitutive site .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 85% and the compound was characterized by IR and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as IR and NMR . The IR spectrum shows peaks corresponding to amide N–H, aromatic C–H, aliphatic C–H, amide C=O, C=C and C=N, and C–N . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and spectroscopic data . For instance, the IR and NMR spectra provide information about the functional groups present in the molecule .Applications De Recherche Scientifique
Antitubercular Activity
A significant application of cinnamamide derivatives is in the treatment of tuberculosis. A study by Patel and Telvekar (2014) investigated the synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, revealing that certain compounds exhibited promising antitubercular activity against Mycobacterium tuberculosis, with one particular compound showing notable potency at a concentration of 3.125 μg/ml (Patel & Telvekar, 2014).
Anticonvulsant Properties
Cinnamamide derivatives have been explored for their anticonvulsant activities. Crystallographic studies have indicated that the structural features of these derivatives correlate with their potential to treat convulsions. Compounds exhibiting such properties have been synthesized and tested, providing insights into the pharmacophore model of anticonvulsants active in the maximal electroshock test (Żesławska et al., 2017).
Antimycobacterial Agents
The antimycobacterial activity of novel N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives has been a focus, with studies indicating their potential in inhibiting Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) of these compounds has been determined, showing promise as antimycobacterial agents with good safety profiles (Kakwani et al., 2011).
Cytotoxicity Against Cancer Cells
Certain cinnamamide derivatives exhibit cytotoxic properties against cancer cells. One study discussed the synthesis of 2-cinnamamido-N-substituted-cinnamamide compounds, highlighting their potential to induce apoptosis in cancer cells through oxidative stress mechanisms. These compounds also demonstrated selectivity towards cancer cells, sparing non-cancerous cell lines, and showed inhibition of cancer stem cells (Omar et al., 2020).
Anti-ischemic Activity
Cinnamide derivatives have been reported to exhibit neuroprotective properties. A study demonstrated that certain derivatives displayed effective activities against neurotoxicity induced by glutamine in PC12 cells. Additionally, they showed a protective effect on cerebral infarction in vivo experiments (Zhong et al., 2018).
Orientations Futures
The future directions for research on “N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide” could include further exploration of its biological activities and potential applications. For instance, thiazole derivatives are known to have diverse biological activities and have been used in the design of various drugs . Therefore, “this compound” could be a promising candidate for further drug development .
Mécanisme D'action
Target of Action
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide, also known as (2E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide, is a novel compound that has been synthesized and evaluated for its anti-proliferative activities . The primary targets of this compound are still under investigation.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions is still being studied, but it has been suggested that the compound may induce apoptosis in cancer cells .
Biochemical Pathways
This compound affects various biochemical pathways. While the specific pathways are still being identified, it is known that thiazole derivatives, which include this compound, have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
The result of the action of this compound at the molecular and cellular level is a decrease in the proliferation of certain cancer cells . This is achieved through the induction of apoptosis, a process of programmed cell death .
Propriétés
IUPAC Name |
(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJICDYLNLFEP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![6-{[(2-Furylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2581059.png)




![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2581073.png)
![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2581075.png)
amine](/img/structure/B2581078.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2581079.png)